Product packaging for Zinc dibutyldithiocarbamate(Cat. No.:CAS No. 136-23-2)

Zinc dibutyldithiocarbamate

Cat. No.: B089520
CAS No.: 136-23-2
M. Wt: 474.1 g/mol
InChI Key: BOXSVZNGTQTENJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Research on Dithiocarbamates

The journey of dithiocarbamates began in the mid-19th century, with the first reported use of dithiocarbamic acids dating back to 1850. riverlandtrading.com The initial significant application emerged in the 1880s when dithiocarbamate (B8719985) derivatives were employed as catalysts in the rubber vulcanization process. nist.gov This marked the beginning of a long-standing relationship between dithiocarbamates and the polymer industry.

A pivotal moment in the history of dithiocarbamates occurred in 1943 with the patenting of nabam, the first dithiocarbamate derivative to be used as a fungicide for agricultural purposes. nist.gov This was soon followed by the development of zineb (B1684293), the first dithiocarbamate to be complexed with a metal. nist.gov The 1940s and 1950s saw the widespread adoption of ethylene (B1197577) bisdithiocarbamates (EBDCs), such as maneb (B1676018) (manganese-based) and zineb (zinc-based), as agricultural fungicides. sigmaaldrich.com In the United States, dithiocarbamates began to be registered for use in the late 1950s and early 1960s. sigmaaldrich.com

The versatility of dithiocarbamates spurred further research, leading to the synthesis of a wide array of derivatives with diverse applications. Their ability to act as strong chelating agents for metals became a focal point of investigation. nih.gov Over the decades, research has expanded beyond agriculture and rubber manufacturing into the medical and pharmaceutical fields. Scientists discovered that incorporating dithiocarbamate moieties into various molecules could significantly enhance their biological activities, leading to the investigation of dithiocarbamates as potential anticancer, antibacterial, antifungal, and antiviral agents. atamanchemicals.comspectrumchemical.com This evolution from industrial chemicals to potential therapeutic agents highlights the dynamic nature of dithiocarbamate research.

Chemical Classification and Nomenclature of Zinc Dibutyldithiocarbamate

This compound is chemically classified as a dithiocarbamate salt. nih.govnih.gov More specifically, it is the zinc salt of dibutyldithiocarbamic acid. nih.govnih.gov It falls under the broader category of organometallic compounds, given the presence of zinc coordinated to the organic dithiocarbamate ligands.

The systematic nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is zinc;N,N-dibutylcarbamodithioate . nih.govfishersci.ca

Below is a table summarizing the key identifiers for this compound:

IdentifierValue
IUPAC Name zinc;N,N-dibutylcarbamodithioate nih.govfishersci.ca
CAS Number 136-23-2 sigmaaldrich.comspectrumchemical.comnih.gov
Chemical Formula C18H36N2S4Zn sigmaaldrich.comnih.govbiosynth.com
Molecular Weight 474.14 g/mol sigmaaldrich.combiosynth.comzarlishpolychemicals.co.in

The compound is also known by a variety of synonyms, which are frequently encountered in commercial and industrial contexts. These include:

Zinc bis(dibutyldithiocarbamate) nih.gov

Butyl Zimate spectrumchemical.com

ZDBC atamankimya.com

Vulkacit LDB nih.gov

A comprehensive list of synonyms can be found in chemical databases such as PubChem and the NIST Chemistry WebBook. nist.govnih.gov

The structure of this compound in the solid state is dimeric, with the formula [Zn(S2CN(C4H9)2)2]2. atamanchemicals.com Each zinc center is coordinated to four sulfur atoms from two dibutyldithiocarbamate ligands in a distorted tetrahedral geometry. nih.gov

Significance of this compound within the Broader Dithiocarbamate Family

Within the extensive family of dithiocarbamates, this compound holds particular significance primarily due to its widespread use as a vulcanization accelerator in the rubber industry. atamanchemicals.comatamanchemicals.com It is classified as an ultra-accelerator, meaning it significantly reduces the time and temperature required for the curing process of both natural and synthetic rubbers. atamankimya.comatamanchemicals.com This enhanced efficiency is crucial for the large-scale production of numerous rubber goods, including tires, hoses, belts, and footwear. atamanchemicals.comatamanchemicals.com

The butyl groups in ZDBC contribute to its high solubility in rubber, which is a key factor in its effectiveness and helps to prevent "blooming," a phenomenon where the accelerator migrates to the surface of the rubber product. atamanchemicals.com Compared to other zinc dithiocarbamates like zinc dimethyldithiocarbamate (B2753861) (ZDMC) and zinc diethyldithiocarbamate (B1195824) (ZDEC), ZDBC often provides faster cure rates. atamankimya.com

Beyond its primary role in rubber vulcanization, ZDBC is also valued for its function as an antioxidant in adhesive systems and a stabilizer in certain polymers. atamanchemicals.comatamankimya.com Its application extends to being an antifungal agrochemical, although other dithiocarbamates like mancozeb (B1675947) and zineb are more prominently used for this purpose. nih.govnih.gov

The following table highlights the key application areas that underscore the significance of this compound:

Application AreaSignificance of this compound
Rubber Industry Acts as a highly effective and fast-curing accelerator for a wide range of elastomers. atamanchemicals.comatamankimya.comatamanchemicals.com
Adhesives Functions as an antioxidant, improving the stability and longevity of adhesive formulations. atamankimya.com
Polymer Industry Used as a stabilizer to prevent degradation of polymers. atamanchemicals.com
Agriculture Possesses antifungal properties, contributing to its use as an agrochemical. nih.govnih.gov

Overview of Research Trajectories and Emerging Areas of Investigation

While the traditional applications of this compound are well-established, ongoing research continues to explore new frontiers and refine existing uses. Current research trajectories can be broadly categorized into industrial process optimization and novel applications in diverse scientific fields.

In the realm of materials science, studies are focused on the synergistic effects of ZDBC when used in combination with other accelerators, such as those from the thiazole (B1198619) class, to create safer and more efficient vulcanization systems for natural rubber. researchgate.net Research is also delving into the use of ZDBC as a heat stabilizer in polyvinyl chloride (PVC) products, driven by the construction industry's demand for durable materials. pmarketresearch.com

A significant emerging area of investigation is the application of zinc dithiocarbamates, including ZDBC, in the biomedical field. While research in this area is more prominent for other dithiocarbamates, the fundamental properties of the dithiocarbamate functional group have prompted exploratory studies. For instance, zinc diethyldithiocarbamate has been investigated as a catalyst for synthesizing biomedically relevant polyurethanes, offering a potentially less toxic alternative to traditional organotin catalysts. rsc.org The potential for ZDBC to be used in similar applications is an area of interest.

Furthermore, there is growing interest in the environmental fate and impact of dithiocarbamates, which is likely to drive research into more sustainable formulations and applications of ZDBC. The development of advanced analytical methods for the detection of dithiocarbamate residues also remains an active area of research. chemotechnique.se The antioxidant properties of ZDBC are also being leveraged in the coatings and adhesives industry to enhance product durability and UV resistance, particularly in environmentally friendly waterborne coatings. pmarketresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H36N2S4Zn B089520 Zinc dibutyldithiocarbamate CAS No. 136-23-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

zinc;N,N-dibutylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXSVZNGTQTENJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021462
Record name Zinc dibutyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, White solid with a pleasant odor; [HSDB] White to cream-colored powder; [MSDSonline]
Record name Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc dibutyldithiocarbamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7775
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes at 296 °C
Record name ZINC DIBUTYLDITHIOCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in carbon disulfide, benzene, chloroform; insol in water
Record name ZINC DIBUTYLDITHIOCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.24 at 20 °C/20 °C
Record name ZINC DIBUTYLDITHIOCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder

CAS No.

136-23-2
Record name Zinc dibutyldithiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zinc dibutyldithiocarbamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc dibutyldithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zinc bis(dibutyldithiocarbamate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC DIBUTYLDITHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNM5J934VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ZINC DIBUTYLDITHIOCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

104-108 °C
Record name ZINC DIBUTYLDITHIOCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Mechanistic Investigations

General Principles of Dithiocarbamate (B8719985) Synthesis

The formation of dithiocarbamates is a well-established process in organosulfur chemistry. The synthesis is commonly achieved by reacting carbon disulfide with a primary or secondary amine. google.com These methods can be broadly categorized into several approaches, including direct reaction in alkaline media and various one-pot procedures.

The general chemical equation for this reaction is: R₂NH + CS₂ + NaOH → R₂NCS₂Na + H₂O

This method is highly efficient for producing water-soluble alkali metal salts of dithiocarbamates, which can then be used in subsequent reactions to form complexes with other metals, such as zinc.

To improve efficiency and simplify procedures, one-pot synthesis methods are frequently employed. nih.govnih.gov These approaches involve combining the amine, carbon disulfide, and a third reactant, such as a metal salt or an alkyl halide, in a single reaction vessel without isolating the intermediate dithiocarbamate salt. nih.gov This methodology is highly atom-economical and can be performed under mild, solvent-free conditions, which aligns with the principles of green chemistry. google.com For instance, a highly efficient one-pot synthesis of S-alkyl dithiocarbamates can be achieved by simply mixing an amine, carbon disulfide, and an alkyl halide, often without the need for a catalyst. nih.govgoogle.com This approach offers high yields and a broad scope for various substrates. nih.gov

Dithiocarbamate synthesis can be viewed through two primary mechanistic approaches: insertion and replacement reactions. nih.gov

Replacement (or Substitution) Reaction: This is the most common approach, as described previously, where a pre-formed dithiocarbamate salt reacts with a metal salt (e.g., zinc chloride or zinc sulfate). In this process, the dithiocarbamate anion replaces the original anion (e.g., chloride) associated with the metal, leading to the formation of the insoluble metal dithiocarbamate complex. nih.govgoogle.com

Insertion Reaction: This approach involves the direct insertion of a carbon disulfide molecule into a metal-amine bond. While less common for the initial synthesis, this concept is relevant in understanding the reactivity and transformation of organometallic compounds.

The replacement approach is generally preferred for its straightforwardness and high yields in producing metal dithiocarbamate complexes like ZDBC. nih.gov

Specific Synthetic Routes for Zinc Dibutyldithiocarbamate

The industrial production of this compound typically utilizes a batch process rather than a continuous one. nih.gov The primary method involves the reaction of di-n-butylamine, carbon disulfide, and a zinc-containing compound.

A widely used industrial method for synthesizing this compound involves di-n-butylamine, carbon disulfide, and zinc oxide. nih.govgoogle.com This process can be carried out using different methodologies, such as an aqueous solution method or a solvent-based method. google.com

In a common two-step approach, di-n-butylamine is first reacted with carbon disulfide in an alkaline aqueous solution (e.g., with sodium hydroxide) to form the water-soluble sodium dibutyldithiocarbamate salt. nih.govgoogle.com This intermediate is then reacted with a zinc source, such as zinc oxide or zinc sulfate (B86663), to precipitate the final, insoluble this compound product. nih.govgoogle.com

Alternatively, a solvent-based one-pot method can be employed. google.com In this process, zinc oxide, di-n-butylamine, and a dispersing agent are mixed in an organic solvent like n-hexane at a controlled low temperature (e.g., 0-10 °C). Carbon disulfide is then added dropwise to the mixture. After the addition is complete, the temperature is raised to 30-50 °C to complete the reaction, yielding this compound. google.com

Table 1: Example of a Solvent-Based Synthesis of this compound google.com
StepReactants/ReagentsConditionsPurpose
1Zinc oxide, Di-n-butylamine, Dispersing agent, Organic solvent (e.g., n-hexane)Mix at 0-10 °CCreate a uniform reaction slurry.
2Carbon disulfideDropwise addition over 1-6 hours at 0-10 °CInitiate the formation of the dithiocarbamate ligand.
3Reaction MixtureIncrease temperature to 30-50 °C and react for a set time (e.g., 1.5 hours)Drive the reaction to completion.
4ProductFiltration, drying, and crushingIsolate and purify the final ZDBC product.

Mechanistic Studies of Formation and Complexation

The formation of the this compound complex involves two key mechanistic stages: the formation of the dibutyldithiocarbamate ligand and its subsequent complexation with the zinc(II) ion.

The initial step is a nucleophilic addition reaction. The nitrogen atom of di-n-butylamine, possessing a lone pair of electrons, attacks the electron-deficient carbon atom of carbon disulfide. This results in the formation of a zwitterionic intermediate, dibutyldithiocarbamic acid. In the presence of a base (such as another molecule of di-n-butylamine or hydroxide), a proton is abstracted from the nitrogen atom, yielding the dibutyldithiocarbamate anion, [(C₄H₉)₂NCS₂]⁻.

Once the dibutyldithiocarbamate anion is formed, it acts as a chelating ligand, coordinating with a zinc(II) ion. The zinc ion bonds with two dibutyldithiocarbamate ligands to form the neutral complex, Zn[(C₄H₉)₂NCS₂]₂. Each dithiocarbamate ligand is bidentate, meaning both sulfur atoms coordinate to the central zinc ion. rsc.org This coordination results in the formation of a stable four-membered chelate ring.

X-ray crystallography studies have revealed that the coordination geometry around the zinc(II) ion is typically tetrahedral, with the zinc atom bonded to four sulfur atoms from the two ligands. rsc.org In the solid state, these monomeric units can associate to form centrosymmetric dimeric structures, [Zn₂((n-Bu)₂NCSS)₄], where two dithiocarbamate ligands bridge the two zinc centers. rsc.org In this dimeric form, the coordination sphere around each zinc ion is best described as a distorted octagon. rsc.org However, in non-coordinating solvents, these dimers tend to break down into tetrahedral monomers. The C-N bond within the ligand has significant double-bond character, which is evidenced by a shorter bond length compared to a typical C-N single bond. rsc.org

Table 2: Structural and Mechanistic Features of this compound
FeatureDescriptionSource
Ligand FormationNucleophilic attack of di-n-butylamine on carbon disulfide, followed by deprotonation.
Ligand TypeBidentate chelating anion, [(C₄H₉)₂NCS₂]⁻. rsc.org
Coordination (Monomer)One Zn(II) ion coordinates to four sulfur atoms from two ligands. rsc.org
Geometry (Monomer)Tetrahedral. rsc.org
Solid-State StructureCan exist as a centrosymmetric dimer, [Zn₂((n-Bu)₂NCSS)₄], with bridging ligands. rsc.org

Ligand Formation Mechanisms

The formation of the dibutyldithiocarbamate anion is typically achieved through the reaction of a secondary amine, di-n-butylamine, with carbon disulfide. This reaction is generally conducted in an alkaline aqueous solution. The base, such as sodium hydroxide, deprotonates the amine, facilitating the nucleophilic attack of the amine on the carbon atom of carbon disulfide. This process results in the formation of a water-soluble dithiocarbamate salt, such as sodium dibutyldithiocarbamate. Alternative methods, including a wet alkali method and various solvent-based methods, are also employed in industrial production to optimize yield and minimize waste. nih.gov

Coordination Chemistry and Complex Formation with Zinc(II) Ions

The soluble dithiocarbamate salt is subsequently reacted with a zinc(II) source to form the insoluble this compound complex. Common zinc sources include zinc chloride or zinc oxide. The reaction involves the displacement of the salt's cation (e.g., sodium) by the zinc(II) ion, which coordinates with two dibutyldithiocarbamate ligands.

Below is a table summarizing the crystallographic data for the binuclear zinc(II) complex.

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)23.329(3)
b (Å)17.090(2)
c (Å)16.115(2)
β (°)127.560(10)
Volume (ų)5039.1(11)
Z4
Data derived from X-ray diffraction studies of Zn₂[(n-Bu)₂NCSS]₄. rsc.org

Role of the Dithiocarbamate Group as a Ligand

The dithiocarbamate group (S₂CNR₂) is a versatile and effective ligand for metal ions, including zinc(II). Its strong metal-binding capability stems from several key features. It acts as a soft donor ligand, readily forming stable complexes with soft metal ions like Zn(II).

A crucial aspect of its function is its ability to act as a bidentate chelating agent, where both sulfur atoms coordinate to the metal center. This chelation results in a thermodynamically stable four-membered ring. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, supports this bidentate coordination. The C-N stretching frequency (ν(C-N)) in the dithiocarbamate ligand shifts to a higher frequency upon complexation with zinc. For instance, the ligand exhibits a strong absorption band around 1472 cm⁻¹, which shifts to approximately 1495 cm⁻¹ in the zinc complex. rsc.org This shift indicates an increase in the double bond character of the C-N bond, a hallmark of bidentate coordination. Furthermore, the presence of a single strong band for the C-S stretching frequency (ν(CSS)) around 958 cm⁻¹ is indicative of the symmetric bidentate coordination; a monodentate coordination would be expected to show a doublet in this region. rsc.org

Advanced Synthetic Strategies and Precursor Applications

Beyond its fundamental synthesis, this compound serves as a valuable single-source precursor (SSP) for the fabrication of advanced materials. Its molecular structure, containing both zinc and sulfur, makes it an ideal candidate for producing zinc sulfide (B99878) nanomaterials and related composites through controlled decomposition.

Synthesis of Nanoparticles (e.g., Zinc Sulfide Nanoparticles)

This compound is extensively used as an SSP for the synthesis of zinc sulfide (ZnS) nanoparticles. The thermal decomposition (thermolysis) of the complex in a high-boiling point solvent is a common and effective method. Solvents such as oleylamine, hexadecylamine (HDA), or dodecylamine (DDA) are often used, as they also act as capping agents that control the growth and prevent agglomeration of the nanoparticles.

The decomposition process typically occurs at elevated temperatures (e.g., 200-280°C) and yields high-quality ZnS nanocrystals. The specific properties of the resulting nanoparticles, such as size, shape, and crystal phase (cubic sphalerite or hexagonal wurtzite), can be tuned by varying reaction parameters like temperature, precursor concentration, and the type of capping agent used. For example, the thermolysis of a related bis(diallydithiocarbamato)zinc(II) complex in different long-chain amines yielded quantum dot-sized ZnS nanoparticles with average diameters ranging from 1.98 to 5.49 nm. In another study, the decomposition of a zinc(II) N-methyl-N-ethanoldithiocarbamate complex in hexadecylamine produced spherical ZnS nanoparticles with average sizes between 2.63 and 6.52 nm. Mechanistic studies suggest that the decomposition in primary amines like oleylamine can proceed through an amine-exchange at the dithiocarbamate backbone, leading to the formation of intermediate species that decompose at lower temperatures to generate ZnS. rsc.orgmdpi.com

The table below summarizes findings from the synthesis of ZnS nanoparticles using different zinc dithiocarbamate precursors.

PrecursorCapping Agent/SolventParticle Size (nm)Crystal Phase
Bis(diallydithiocarbamato)zinc(II)Dodecylamine (DDA)2.17–5.49Hexagonal Wurtzite
Bis(diallydithiocarbamato)zinc(II)Hexadecylamine (HDA)1.98–2.81Hexagonal Wurtzite
Zn(II) N-methyl-N-ethanoldithiocarbamateHexadecylamine (HDA)2.63Cubic Sphalerite
2,2′-bipyridine adduct of precursorHexadecylamine (HDA)5.27Cubic Sphalerite
This data illustrates the influence of the precursor structure and capping agent on the final nanoparticle characteristics.

Formation of Nanocomposites

The utility of zinc dithiocarbamate complexes extends to the formation of nanocomposites. A novel approach involves a one-step method to produce a Zn(II) dithiocarbamate/ZnS nanocomposite. This material, which uniquely combines the precursor and its decomposition product, has demonstrated exceptional performance in environmental applications, such as the rapid removal of Cr⁶⁺ from aqueous solutions. This facile, one-pot synthesis highlights an innovative strategy for creating functional nanocomposite materials directly from the dithiocarbamate complex.

Structural Characterization and Elucidation

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of zinc dibutyldithiocarbamate by examining the interaction of the molecule with electromagnetic radiation.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for this compound is not widely available in the public domain, analysis of closely related dithiocarbamate (B8719985) complexes provides valuable insights. For instance, studies on zinc dibenzyldithiocarbamate (B1202937) have been conducted. In these related compounds, the core orbital binding energies for key elements are measured.

It is important to note that the precise binding energies can be influenced by the specific chemical environment and the calibration reference used in the XPS instrument.

Table 1: Representative Core Orbital Binding Energies for a Related Zinc Dithiocarbamate Complex.
Core LevelBinding Energy (eV)
Zn 2p3/2~1022 eV
S 2pData not available
N 1sData not available

Infrared (IR) spectroscopy is a technique used to identify and study chemicals. It is based on the principle that molecules absorb specific frequencies that are characteristic of their structure. These absorptions correspond to the vibrations of bonds within the molecule. The IR spectrum of a compound is a unique fingerprint and can be used to identify the presence of various functional groups.

For this compound, characteristic absorption bands are observed that confirm the presence of its key structural features. Analysis of a closely related compound, a Zn-difattyalkyldithiocarbamate complex, reveals several key absorption bands. The region between 2800 and 2950 cm⁻¹ is attributed to the asymmetric stretching of the C-H bonds in the methyl groups of the butyl chains researchgate.net. A band observed between 1454 and 1462 cm⁻¹ is indicative of the C-N bond, and a band at approximately 968 cm⁻¹ corresponds to the C-S group researchgate.net. The presence of a band in the far-infrared region, around 351 cm⁻¹, is characteristic of the Zn-S bond, confirming the coordination of the zinc atom to the sulfur atoms of the dithiocarbamate ligand researchgate.net.

Table 2: Characteristic IR Absorption Bands for a Zinc Dialkyldithiocarbamate Complex.
Wavenumber (cm-1)Assignment
2800-2950C-H asymmetric stretch
1454-1462C-N stretch
968C-S stretch
351Zn-S stretch

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the amount of light absorbed by a sample at different wavelengths. The absorption of UV or visible light by a molecule is associated with the excitation of electrons from lower to higher energy levels. The specific wavelengths of absorption are characteristic of the electronic structure of the molecule.

Dithiocarbamate complexes are known to exhibit absorption bands in the UV-Vis region. For analytical purposes, such as in high-performance liquid chromatography (HPLC), the UV detection of zinc dithiocarbamate complexes is often performed at a wavelength of 260 nm. However, detailed public domain information on the full UV-Vis absorption spectrum and specific absorption maxima (λmax) for pure this compound is limited.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. It provides detailed information about the number and types of atoms in a molecule, their connectivity, and their spatial relationships.

While databases like PubChem indicate the existence of 1H and 13C NMR spectra for this compound, specific, publicly available experimental data detailing chemical shifts (δ), multiplicities, and coupling constants are not readily found. General principles of NMR spectroscopy would predict signals corresponding to the different types of protons and carbons in the butyl chains of the molecule. For instance, in the 1H NMR spectrum, one would expect to see distinct signals for the methyl (CH3) and methylene (B1212753) (CH2) groups of the butyl chains. Similarly, the 13C NMR spectrum would show separate signals for each chemically non-equivalent carbon atom in the butyl groups and the dithiocarbamate backbone.

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction is a technique that determines the atomic and molecular structure of a crystal. A single crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice.

The crystal structure of a binuclear zinc(II) complex of dibutyldithiocarbamate, with the formula Zn₂[(n-Bu)₂NCSS]₄, has been determined by single-crystal X-ray diffraction. The analysis revealed that the crystal belongs to the monoclinic space group C2/c. In this dimeric structure, two dibutyldithiocarbamate ligands bridge the two zinc(II) ions. Each zinc ion is coordinated to four sulfur atoms in a tetrahedral geometry.

Table 3: Crystallographic Data for the Binuclear this compound Complex.
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)23.329(3)
b (Å)17.090(2)
c (Å)16.115(2)
α (°)90
β (°)127.560(10)
γ (°)90
Volume (Å3)5039.1(11)
Z4

Molecular and Crystal Structure Determination

The molecular and crystal structure of this compound, specifically its binuclear form, bis(dibutyldithiocarbamate)zinc(II) or Zn₂[(n-Bu)₂NCSS]₄, has been determined through single-crystal X-ray diffraction. nih.gov This analysis reveals that the compound crystallizes in a monoclinic system. The crystal structure is composed of centrosymmetric dimeric units. nih.govresearchgate.net

X-ray diffraction studies have provided precise crystallographic data for the binuclear complex. nih.govresearchgate.net The crystal belongs to the C2/c space group. nih.govresearchgate.net The unit cell parameters have been determined as follows:

ParameterValue
a23.329(3) Å
b17.090(2) Å
c16.115(2) Å
α90°
β127.560(10)°
γ90°
Volume (V)5039.1(11) ų
Z4

This data is based on the binuclear zinc(II) complex, Zn₂[(n-Bu)₂NCSS]₄. nih.govresearchgate.net

Coordination Geometry around Zinc(II)

In the dimeric structure of this compound, the coordination environment of the zinc(II) ions is a key feature. nih.gov The crystal structure shows that two dibutyldithiocarbamate ligands bridge the two zinc(II) ions. nih.govresearchgate.net Each zinc ion is coordinated to four sulfur atoms. nih.gov

Individually, the coordination geometry around each zinc(II) ion is described as a distorted tetrahedron. nih.govresearchgate.net However, when considering the dimer as a whole, the coordination sphere encompassing both zinc ions is best described as a distorted octagon. nih.govresearchgate.net The dithiocarbamate ligands act in a bidentate fashion, chelating to the metal centers through their two sulfur atoms. nih.govscispace.com This bridging and chelating behavior results in the formation of the stable dimeric entity. nih.gov

Quantum Chemical Studies and Computational Modeling

Quantum chemical studies and computational modeling have been employed to further understand the structural and electronic properties of this compound. These theoretical approaches provide insights that complement experimental data.

The geometric configuration of the binuclear Zinc(II) complex, Zn₂[(n-Bu)₂NCSS]₄, has been optimized using the B3LYP quantum chemical method. researchgate.net Such optimization calculations are crucial for finding the most stable, low-energy arrangement of the atoms in the molecule, providing a theoretical model of its structure.

Density Functional Theory (DFT) has been utilized to investigate the electronic structure of the complex. researchgate.netresearchgate.net Specifically, calculations have been performed at the B3LYP/6-31G* level. researchgate.net These calculations help in understanding the distribution of electrons within the molecule and the nature of the chemical bonds. Studies based on DFT indicate that in the binuclear complex, the bridging dithiocarbamate ligands transfer more charge to the zinc ions compared to the chelating ones. researchgate.net

The electronic spectrum of the complex has been calculated using the ZINDO/S-CIS method. researchgate.net This computational technique is used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. Such calculations can help in assigning the electronic transitions observed in experimental spectra, providing a deeper understanding of the molecule's electronic properties. researchgate.net

Mechanistic Research on Biological and Toxicological Effects

Cellular and Molecular Mechanisms of Toxicity

Zinc dibutyldithiocarbamate (ZDBC) exerts its toxicological effects through a variety of cellular and molecular pathways. As a member of the dithiocarbamate (B8719985) class of compounds, its activity is influenced by both the dithiocarbamate ligand and the zinc ion. Research has shown that its physiological effects can include the induction of allergic immune responses, impacts on cell survival, and interference with critical signaling pathways.

This compound is recognized as a dermatological sensitizer (B1316253) and allergen. drugbank.comnih.govnih.gov Its physiological effect is characterized by the promotion of increased histamine (B1213489) release and the activation of cell-mediated immunity. nih.govnih.govatamanchemicals.com This mechanism is typical of low-molecular-weight contact allergens, which must bind to a protein to form an immunogenic protein-hapten complex to trigger an immune response. atamanchemicals.com

The role of zinc itself is crucial in these processes. Zinc signaling is essential for regulating immune reactions, and its homeostasis is tightly controlled by transporters and metallothioneins. nih.gov Specifically in mast cells, which are key players in allergic reactions, zinc is required for degranulation—the process that releases histamine—and for the production of inflammatory cytokines. nih.gov The zinc chelator N,N,N′,N′-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) has been shown to inhibit histamine release from mast cells, an effect that is reversed by zinc supplementation. nih.gov This underscores the importance of zinc in mediating these allergic and immune responses. nih.gov

The cytotoxicity of dithiocarbamates, including ZDBC, has been documented in various cell types. Studies on the related compound, diethyldithiocarbamate (B1195824) (DDC), have shown it causes a decrease in cell viability and induces numerous ultrastructural defects in rat astrocytes. nih.gov It has been noted that ZDBC is toxic to cells, particularly in the presence of calcium stearate. atamanchemicals.com

Research on zinc diethyldithiocarbamate (ZDEC), another closely related compound, demonstrated that concentrations greater than 0.0001% caused cellular damage, leading to reduced metabolic activity, apoptosis, and cell death in human lens epithelial cells. researchgate.net However, the cytotoxic effects can be context-dependent. For instance, a study on a polyetherurethane film containing ZDEC found no significant influence on the viability of L929 and R-28 cell lines, suggesting that the formulation and concentration are critical factors. researchgate.net The zinc component itself can reduce cell viability in a dose-dependent manner across various cell lines. researchgate.net

Cell LineCompoundObserved Effect
Rat AstrocytesDiethyldithiocarbamate (DDC)Decreased cell viability and ultrastructural defects. nih.gov
Human Lens Epithelial Cells (HLEC)Zinc Diethyldithiocarbamate (ZDEC)Cell damage, low metabolic activity, apoptosis, and cell death at concentrations >0.0001%. researchgate.net
L929 and R-28Polyetherurethane film with ZDECNo significant influence on cell viability. researchgate.net
A549 (p53-wild-type)ZincReduced cell viability in a dose-dependent manner. researchgate.net

A key mechanism underlying the toxicity of zinc dithiocarbamates is the generation of reactive oxygen species (ROS). nih.gov ROS are chemically reactive molecules that can cause significant damage to cell structures, a state known as oxidative stress. youtube.com The induction of apoptosis in human colon adenocarcinoma cells (HT-29) by zinc dithiocarbamates has been directly linked to the measurement of increased intracellular ROS. nih.gov

The zinc ion plays a direct role in this process. Studies have shown that zinc can stimulate the production of toxic ROS in astrocytes. nih.gov There is evidence of a synergistic interaction and a positive feedback loop between zinc accumulation and ROS production, which can amplify cellular damage. nih.gov For example, in neurons, zinc and ROS have been observed to be colocalized, leading to apoptotic cell death. nih.gov This relationship highlights that the zinc component of ZDBC is a significant contributor to ROS-mediated toxicity. nih.govnih.gov

This compound and related compounds are known inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. selleckchem.com

Research has demonstrated that the inhibition of cell invasion by zinc dithiocarbamates is correlated with the down-regulation of NF-κB. nih.gov Other dithiocarbamates, such as pyrrolidine (B122466) dithiocarbamate (PDTC) and diethyldithiocarbamate (DETC), are potent inhibitors of NF-κB activation. nih.govnih.gov Interestingly, zinc is a required cofactor for the inhibitory action of PDTC. nih.gov This inhibition can occur through the suppression of the nuclear translocation of the NF-κB p65 subunit and by blocking the degradation of its inhibitor, IκBα. selleckchem.com In mast cells, zinc and its transporters have been shown to modulate the PKC/NF-κB signaling pathway, which regulates the expression of cytokine and chemokine genes. nih.gov

Compound ClassPathwayEffect
Zinc DithiocarbamatesNF-κBDown-regulation of NF-κB activity, correlated with inhibition of cell invasion. nih.gov
Pyrrolidine Dithiocarbamate (PDTC)NF-κBPotent inhibition of NF-κB activation (requires zinc). nih.gov
Diethyldithiocarbamate (DETC)NF-κBInhibition of NF-κB activity. nih.gov

This compound influences cell proliferation and apoptosis (programmed cell death) through multiple mechanisms. Zinc dithiocarbamates have been shown to induce apoptosis in cancer cell lines through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. nih.gov These compounds can activate tumor suppressor genes like p53 and cause cell cycle arrest, which halts cell proliferation. nih.gov

Cell LineCompound Class/IonEffect on Proliferation and Apoptosis
HT-29 (Colon Adenocarcinoma)Zinc DithiocarbamatesInduction of apoptosis via extrinsic and intrinsic pathways; activation of p53; cell cycle arrest at S and G2/M phases. nih.gov
OVCAR-3 (Ovarian Cancer)ZincDecreased cell growth and increased apoptosis. nih.gov
MDAMB231 (Breast Cancer)ZincCell death, G1 and G2/M cell cycle arrest, and increased apoptotic fraction. researchgate.net

Interactions with Biological Systems

The biological activity of this compound is also defined by its interactions with various components of biological systems. The chelating properties of the dithiocarbamate ligand are thought to be responsible for the modification of certain metalloproteins and metalloenzymes. atamanchemicals.com As a hapten, it must bind to proteins to elicit a cell-mediated immune response. atamanchemicals.com

Furthermore, ZDBC can participate in drug-drug interactions. For example, it has been shown to decrease the absorption of the drug Roxadustat, which could potentially reduce its efficacy. drugbank.com The zinc component is a key player in cellular signaling, where its concentration and distribution are tightly regulated by zinc transporters and metallothioneins, which in turn control immune reactions. nih.govnih.gov The compound also engages in a detrimental synergistic interaction with reactive oxygen species, creating a feedback loop that can amplify ischemic brain injury. nih.gov

Modulation of Enzymatic Reactions

Dithiocarbamates, including the dibutyldithiocarbamate ligand in the studied compound, are known to interact with and modulate the activity of various enzymes, particularly those containing metal ions in their active sites. A notable target of dithiocarbamates is the class of aldehyde dehydrogenase (ALDH) enzymes. Inhibition of ALDH by dithiocarbamates is a well-documented phenomenon and is the basis for the therapeutic use of disulfiram (B1670777) in the treatment of alcoholism nih.gov. The mechanism of inhibition often involves the interaction of the dithiocarbamate with the enzyme's active site, leading to a loss of catalytic function. While direct studies on this compound's effect on specific enzymes are not extensively detailed in the available literature, its chemical structure suggests a potential to interact with metalloenzymes, thereby modulating their catalytic activities. The chelating properties of the dithiocarbamate ligand may also play a role in modifying the function of metalloproteins and metalloenzymes within the cell atamanchemicals.com.

Induction of Metallothionein (B12644479)

Metallothioneins are a family of cysteine-rich, low molecular weight proteins that play a crucial role in metal homeostasis and protection against heavy metal toxicity and oxidative stress. The induction of metallothionein synthesis is a key cellular response to elevated levels of certain metals, including zinc. Research on the related compound, zinc diethyldithiocarbamate, has demonstrated its ability to act as an inducer of metallothionein in cultured vascular endothelial cells nih.gov. This study revealed that zinc diethyldithiocarbamate activated the metal-responsive transcription factor 1 (MTF-1)/metal response element (MRE) pathway, leading to increased mRNA levels of metallothionein isoforms MT-1A, MT-1E, and MT-2A, and subsequent protein induction nih.gov. Although this research was conducted on the diethyl- variant, it provides a strong indication that this compound, as a zinc-containing dithiocarbamate complex, likely shares this property of inducing metallothionein expression. This induction can be a significant factor in the cellular response to the compound, influencing zinc homeostasis and providing a protective mechanism against potential toxicity.

Effects on DNA Damage and Epigenetic Changes

The interaction of chemical compounds with genetic material is a critical aspect of their toxicological profile. While comprehensive studies specifically detailing the genotoxicity and epigenetic effects of this compound are limited, information on related dithiocarbamates provides some insights. Dithiocarbamates have been associated with epigenetic alterations. For instance, exposure to the dithiocarbamate fungicide Mancozeb (B1675947) has been linked to global DNA hypomethylation in human populations nih.gov. Furthermore, disulfiram, which is metabolized to diethyldithiocarbamate, has been suggested to inhibit the activity of DNA-methyltransferase 1, an enzyme responsible for maintaining DNA methylation patterns nih.gov. These findings suggest that dithiocarbamates as a class of compounds may have the potential to induce epigenetic changes. It is important to note that direct evidence for this compound causing specific DNA adducts or epigenetic modifications requires further investigation.

Anticancer Activity and Mechanisms

Potent Cytotoxicity in Cancer Cell Lines (e.g., Multiple Myeloma Cells)

Several studies have highlighted the anticancer potential of zinc dithiocarbamate complexes. Research on the related compound, zinc diethyldithiocarbamate, has shown potent cytotoxic effects against multiple myeloma (MM) cell lines and patient-derived MM cells, with reported half-maximal inhibitory concentration (IC50) values in the range of 5-10µM. The cytotoxicity of zinc dithiocarbamate complexes is not limited to hematological malignancies. For example, a zinc arginine dithiocarbamate complex exhibited significant cytotoxicity against the T47D breast cancer cell line with an IC50 value of 3.16 µg/mL, which was considerably more potent than the conventional chemotherapeutic agent cisplatin (B142131) (IC50 = 28.18 µg/mL) in the same study nih.gov. Another study on zinc diethyldithiocarbamate reported an IC50 value of 54.6 ± 1.59 µM in A549 lung cancer cell lines nih.gov. While specific IC50 values for this compound in multiple myeloma cells were not found in the reviewed literature, the data from structurally similar compounds strongly suggest its potential as a cytotoxic agent against cancer cells.

Below is an interactive data table summarizing the cytotoxic activity of related zinc dithiocarbamate compounds in various cancer cell lines.

CompoundCancer Cell LineIC50 ValueSource
Zinc DiethyldithiocarbamateMultiple Myeloma5-10 µM
Zinc Arginine DithiocarbamateT47D (Breast Cancer)3.16 µg/mL nih.gov
Zinc DiethyldithiocarbamateA549 (Lung Cancer)54.6 ± 1.59 µM nih.gov

Synergistic Enhancement with Chemotherapeutic Agents

Induction of Apoptosis (e.g., PARP-1 Cleavage)

Research into zinc dithiocarbamate complexes has demonstrated their capacity to induce programmed cell death, or apoptosis, in human cancer cells. Studies on binuclear zinc dithiocarbamates with hydroxyethyl (B10761427) groups, which are structurally related to this compound, show that these compounds are broadly cytotoxic against various human cancer cell lines, often with greater potency than the chemotherapy drug cisplatin nih.gov.

The induction of apoptosis by these compounds occurs through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways nih.gov. A key indicator of apoptosis is the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. While direct studies detailing PARP-1 cleavage by this compound are limited, the apoptotic mechanisms initiated by related zinc dithiocarbamate compounds involve the activation of caspases, which are the proteases responsible for cleaving PARP-1 and other cellular substrates nih.gov. The activation of key tumor suppressor genes, such as p53, is also a critical step in this process, leading to cell cycle arrest and facilitating apoptosis nih.gov.

The zinc ion itself plays a regulatory role in apoptosis, with studies showing it can directly inhibit caspases, including the executioner caspases-3 and -7, which are responsible for PARP cleavage nih.gov. This suggests a complex role where the dithiocarbamate ligand may be the primary driver of the apoptotic signal, while the zinc ion modulates the activity of the apoptotic machinery.

Immunomodulatory Properties

Zinc is an essential micronutrient for the proper functioning of the immune system, involved in the development and activity of innate immune cells like neutrophils and natural killer (NK) cells nih.gov. It plays a crucial role in regulating the balance between pro-inflammatory and anti-inflammatory responses nih.gov.

However, when complexed in dithiocarbamates, the immunomodulatory effects can be altered. Research on the closely related compound, Zinc diethyldithiocarbamate, indicated that it did not enhance the responses to T-cell mitogens; instead, it exerted a cytocidal (cell-killing) effect on spleen lymphocytes nih.gov. This suggests that while elemental zinc is an immunostimulant, certain zinc dithiocarbamate complexes may have immunosuppressive or cytotoxic effects on immune cells rather than immunoenhancing properties nih.govanimbiosci.org. The specific immunomodulatory profile of this compound is influenced by the dithiocarbamate ligand, which modulates the compound's interaction with immune cells.

Inhibition of Cancer Invasion and Angiogenesis

The progression of cancer is heavily dependent on its ability to invade surrounding tissues and to induce angiogenesis, the formation of new blood vessels to supply the tumor with nutrients. Research has shown that dithiocarbamate complexes can interfere with these processes.

Studies involving various zinc dithiocarbamate compounds have demonstrated an ability to inhibit cancer cell invasion nih.gov. This anti-invasive activity is correlated with the down-regulation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) nih.gov. NF-κB is a critical transcription factor that regulates genes involved in inflammation, cell survival, and invasion. By suppressing its activity, zinc dithiocarbamates can reduce the expression of proteins that are essential for cancer cells to break through the extracellular matrix and metastasize.

Furthermore, these compounds exhibit anti-angiogenic properties. Angiogenesis is primarily driven by factors such as Vascular Endothelial Growth Factor (VEGF) amegroups.org. While direct inhibition of VEGF by this compound is not fully detailed, the apoptotic effects of related zinc complexes on endothelial cells are a key mechanism nih.gov. By inducing apoptosis in the endothelial cells that form the lining of blood vessels, these compounds can disrupt the formation of the capillary-like tubes necessary for tumor vascularization, thereby inhibiting tumor growth and metastasis amegroups.orgnih.gov.

Antimicrobial and Antifungal Mechanisms

This compound is recognized for its use as an antifungal agrochemical and as a broader antimicrobial agent atamanchemicals.com. The mechanisms behind these properties are multifaceted, involving both the zinc ion and the dithiocarbamate ligand.

Zinc itself possesses broad-spectrum antimicrobial activity against bacteria and fungi microban.com. Its modes of action include the generation of reactive oxygen species (ROS), which cause oxidative stress and damage cellular components, and the disruption of microbial membrane stability microban.com. Dithiocarbamates can significantly enhance the antimicrobial efficacy of zinc. They act as ionophores, which are molecules that can transport ions across lipid membranes jmicrobiol.or.kr. By forming a lipid-soluble complex with the zinc ion, the dithiocarbamate ligand facilitates the transport of zinc into the microbial cell, leading to a toxic accumulation of intracellular zinc jmicrobiol.or.kr. This potentiation mechanism greatly enhances the bactericidal and fungicidal activity compared to zinc salts alone jmicrobiol.or.kr.

Inhibitory Effects against Microorganisms (e.g., Bacteria, Fungi)

The practical antimicrobial and antifungal efficacy of zinc dithiocarbamates has been demonstrated against a range of microorganisms. The closely related compound Zinc diethyldithiocarbamate has shown significant fungicidal activity against pathogenic fungi such as Fusarium sp., a common plant pathogen researchgate.netresearchgate.net.

In bacteriology, studies combining a dithiocarbamate (pyrrolidine dithiocarbamate) with zinc chloride showed a powerful synergistic effect, achieving a significant reduction in the viability of oral bacteria like Fusobacterium nucleatum and Porphyromonas gingivalis jmicrobiol.or.kr. This highlights the potential of the dithiocarbamate-zinc complex in targeting specific bacterial pathogens.

The following table summarizes the inhibitory effects observed for zinc dithiocarbamate compounds against selected microorganisms.

CompoundMicroorganismTypeObserved Effect
Zinc diethyldithiocarbamateFusarium sp.FungusInhibition zones of 12-15 mm researchgate.net
Zinc Chloride + Pyrrolidine DithiocarbamateFusobacterium nucleatumBacterium>100-fold viability reduction jmicrobiol.or.kr
Zinc Chloride + Pyrrolidine DithiocarbamatePorphyromonas gingivalisBacterium>100-fold viability reduction jmicrobiol.or.kr

Structure-Activity Relationships in Antimicrobial Potency

The antimicrobial potency of metal dithiocarbamate complexes is significantly influenced by their molecular structure. The key components governing the structure-activity relationship (SAR) are the nature of the organic (alkyl) groups attached to the nitrogen atom and the properties of the central metal ion.

In this compound, the two butyl groups attached to the nitrogen atom confer a significant degree of lipophilicity to the molecule. This property is crucial for its antimicrobial action, as it enhances the compound's ability to interact with and penetrate the lipid-rich cell membranes of microorganisms. Increased lipophilicity generally correlates with greater antimicrobial activity, as it facilitates the transport of the complex across the cell barrier to reach its intracellular targets.

The length and branching of the alkyl chains are determining factors. While shorter chains might result in higher water solubility, longer chains like the butyl groups in this compound increase the affinity for microbial membranes. This balance between solubility and lipophilicity is critical for optimal biological activity. The dithiocarbamate moiety itself is a powerful chelating agent, binding strongly to the zinc ion and forming a stable complex that can act as an effective delivery system for transporting the toxic zinc ion into the cell.

Environmental Fate, Degradation, and Ecotoxicology

Environmental Release and Distribution Pathways

The release of zinc dibutyldithiocarbamate into the environment can occur during its manufacturing, formulation, and use in industrial processes. ontosight.ai Given its application in rubber production, wastewater from manufacturing facilities can be a primary source of release. researchgate.net Improper disposal of products containing ZDBC also contributes to its environmental burden. atamanchemicals.com

Once released, the distribution of ZDBC is largely governed by its physical and chemical properties. It has low solubility in water but is soluble in organic solvents like carbon disulfide, benzene, and chloroform (B151607). atamanchemicals.comsolubilityofthings.com This suggests that in aquatic systems, it is more likely to partition to sediment and organic matter rather than remain dissolved in the water column. Its potential to adsorb to soil and sediment is a key factor in its environmental distribution. solubilityofthings.com The compound is generally stable under normal temperature and pressure but may degrade upon exposure to moisture or light. solubilityofthings.com

Degradation Pathways and Kinetics

The environmental persistence of this compound is determined by various degradation processes, including hydrolysis, biodegradation, thermal degradation, and photolysis.

Hydrolysis under Acidic Conditions

Dithiocarbamate (B8719985) salts, including ZDBC, are known to undergo rapid hydrolysis under acidic conditions. nih.gov This chemical breakdown results in the formation of its parent amine, dibutylamine, and carbon disulfide. nih.govcdnsciencepub.com The rate of hydrolysis is a critical factor in determining the persistence of ZDBC in acidic environments such as certain industrial wastewaters and acidic soils. The reaction can be summarized as follows:

Zn(S₂CN(C₄H₉)₂)₂ + 2H⁺ → Zn²⁺ + 2 CS₂ + 2 (C₄H₉)₂NH

This process is significant as the degradation products themselves may have their own environmental impacts.

Biodegradation under Anaerobic Conditions

Information on the anaerobic biodegradation of this compound specifically is limited. nih.govnih.gov However, studies on analogous compounds like zinc dimethyldithiocarbamate (B2753861) suggest that biodegradation under anaerobic conditions can be an important environmental fate process. nih.govnih.gov For instance, research has shown significant carbon dioxide production from zinc dimethyldithiocarbamate in a water-sediment medium, indicating microbial degradation. nih.govnih.gov This suggests that microorganisms in anaerobic environments, such as sediments and certain wastewater treatment systems, may be capable of breaking down ZDBC. smbb.mx

Thermal Degradation Pathways

Thermal decomposition of zinc dithiocarbamate complexes, including ZDBC, has been studied. These complexes are known to degrade upon heating, with zinc sulfide (B99878) being a common end product. atamanchemicals.com The decomposition of zinc diethyldithiocarbamate (B1195824), a similar compound, has been shown to occur in distinct steps at specific temperatures, suggesting that the thermal decomposition of ZDBC is also a complex process. inoe.ro When heated to decomposition, ZDBC emits toxic fumes of zinc, nitrogen, and sulfur oxides. nih.gov

Photolysis

The degradation of this compound can be influenced by exposure to light. solubilityofthings.com While specific studies on the photolysis of ZDBC are not extensively available, research on similar compounds suggests that photolytic breakdown is a potential degradation pathway. europa.eu For instance, investigations into the photolytic breakdown of zinc dibenzyldithiocarbamate (B1202937) in soil have been proposed to identify non-toxic byproducts. This indicates that sunlight could play a role in the transformation of ZDBC in the surface layers of soil and water.

Ecotoxicological Impact Studies

This compound is recognized as being very toxic to aquatic life with long-lasting effects. redox.com Its ecotoxicological profile has been evaluated through studies on various aquatic and terrestrial organisms.

Aquatic Ecotoxicity:

Studies have determined the toxicity of ZDBC to several aquatic species. For fish, the 96-hour median lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) has been reported as 520 mg/L, while for the bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is 880 mg/L. europa.eu Another study reported a 96-hour LC50 of >16 mg/L in the guppy (Poecilia reticulata). europa.eu For invertebrates, the 48-hour median effective concentration (EC50) for Daphnia magna (water flea) immobilization is 0.74 mg/L, highlighting its high toxicity to these organisms. nih.govredox.com

Terrestrial Ecotoxicity:

Research on the ecotoxicity of zinc-containing substances in soil has shown that organometals like zinc diethyldithiocarbamate can be more toxic than inorganic zinc compounds. nih.govoup.com These studies, which assess effects on plants and soil invertebrates, indicate that the organic component of the molecule plays a significant role in its toxicity. nih.gov

Table 1: Ecotoxicity Data for this compound

SpeciesEndpointConcentration (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)LC5052096 hours europa.eu
Lepomis macrochirus (Bluegill Sunfish)LC5088096 hours europa.eu
Poecilia reticulata (Guppy)LC50>1696 hours europa.eu
Daphnia magna (Water Flea)EC50 (Immobilization)0.7448 hours nih.govredox.com

Toxicity to Aquatic Organisms (e.g., Fish, Daphnia Magna)

This compound is recognized as being very toxic to aquatic life, with the potential to cause long-lasting adverse effects in aquatic environments. redox.comsimbras.comfishersci.com Studies have established specific toxicity levels for various aquatic species.

For fish, the 96-hour median lethal concentration (LC50) values vary depending on the species. For instance, the LC50 for Oncorhynchus mykiss (rainbow trout) has been reported as 520 mg/l, while for Lepomis macrochirus (bluegill sunfish) it is 880 mg/l. simbras.comgelest.comfujifilm.com Another study noted an LC50 of over 16 mg/l for Poecilia reticulata (guppy). smooth-on.com In terms of chronic toxicity, a No-Observed-Effect-Concentration (NOEC) of 0.32 mg/l has been determined for Danio rerio (zebrafish). smooth-on.com

The compound is particularly toxic to the water flea Daphnia magna, a key indicator species in aquatic toxicology. The 48-hour median effective concentration (EC50) for Daphnia magna is consistently reported as 0.74 mg/l. redox.comsimbras.comgelest.comsmooth-on.com Chronic toxicity studies have established a very low NOEC of 0.032 mg/l for this species. smooth-on.com The toxicity of effluents from rubber product manufacturing has been linked to zinc compounds, including zinc dithiocarbamates, which are used as vulcanization accelerators. researchgate.net

Toxicity of this compound to Aquatic Organisms

SpeciesTest DurationEndpointValue (mg/l)Reference
Oncorhynchus mykiss (Rainbow Trout)96 hLC50520 simbras.comgelest.comfujifilm.com
Lepomis macrochirus (Bluegill Sunfish)96 hLC50880 simbras.comgelest.comfujifilm.com
Poecilia reticulata (Guppy)96 hLC50> 16 smooth-on.com
Danio rerio (Zebrafish)ChronicNOEC0.32 smooth-on.com
Daphnia magna (Water Flea)48 hEC500.74 redox.comsimbras.comgelest.comsmooth-on.com
Daphnia magna (Water Flea)21 daysNOEC0.003 - 0.032 smooth-on.comscribd.com
Chlorella pyrenoidosa (Green Algae)96 hEC501.1 smooth-on.com

Bioaccumulation Potential

The potential for this compound to bioaccumulate in organisms is considered low to moderate. Several sources state that bioaccumulation is unlikely or not expected. smooth-on.comatamanchemicals.com This is supported by a reported bioconcentration factor (BCF) of less than 100. americasinternational.com The compound's high partition coefficient (log Pow > 4.37) suggests some potential for accumulation, but its low water solubility and potential for metabolism may limit this process. fishersci.comamericasinternational.com

Research on an analogous compound, zinc dimethyldithiocarbamate, showed BCF values of 90 in trout and 4.7 in guppies over a two-week exposure. nih.gov According to classification schemes, these values suggest a moderate potential for bioconcentration, provided the compound is not metabolized by the organism. nih.gov

Role of this compound Residues in Environmental Processes

Residual this compound in the environment, primarily from its use in rubber products, plays a dual role. It can influence the degradation rate of these materials and exhibit antioxidant properties.

Influence on Rubber Degradation in Environmental Matrices (e.g., Soil)

Zinc dithiocarbamates are widely used as accelerators in the vulcanization of natural rubber. lgm.gov.my Residual amounts of these compounds can persist in the final rubber product and subsequently be released into the environment. Studies on the environmental degradation of prevulcanised natural rubber latex films buried in soil have shown that the presence of residual zinc diethyldithiocarbamate (a related compound) can significantly slow down the degradation process. lgm.gov.myresearchgate.net

The degradation of rubber films was found to be much slower for those containing residual dithiocarbamates. lgm.gov.myresearchgate.net This is because the residual accelerator acts as an effective antioxidant, enhancing the resistance of the latex films to oxidative degradation. lgm.gov.my Films that were prepared without zinc oxide or a conventional antioxidant showed significantly greater degradation, with cracks and voids appearing on their surfaces after 24 weeks in soil. lgm.gov.myresearchgate.net In contrast, films with these residual compounds remained smoother for longer periods. lgm.gov.myresearchgate.net

Antioxidant Effects in Environmental Contexts

The antioxidant properties of this compound are a key aspect of its function and environmental role. atamanchemicals.com As mentioned, these properties are crucial in preventing the oxidative degradation of rubber materials, thereby extending their lifespan but also slowing their breakdown in environmental settings like soil. lgm.gov.myatamanchemicals.com The dithiocarbamate moiety is known to be a powerful antioxidant. researchgate.net

In broader environmental contexts, the antioxidant capabilities of dithiocarbamates can influence various chemical processes. atamanchemicals.comresearchgate.net Zinc dithiocarbamates can inhibit oxidation processes in hydrocarbons, which are common environmental contaminants. researchgate.net This antioxidant activity can protect materials from degradation due to environmental factors such as air and light. atamanchemicals.com The persistence of zinc from various sources, including industrial discharges, can impact microbial diversity and the bioavailability of other metals in soil and water. nih.gov

Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate ZDBC from the sample matrix and prepare it for instrumental analysis. This process often involves solvent extraction and may include a derivatization step to enhance stability or detectability.

The choice of solvent is vital for efficiently extracting ZDBC from a solid matrix. The selection depends on the sample type and the analytical method to be employed.

Acetonitrile (B52724) : This polar aprotic solvent is effective for extracting dialkyldithiocarbamates from latex products. In one methodology, various brands of latex condoms were extracted with acetonitrile to measure their ZDBC and zinc diethyldithiocarbamate (B1195824) (ZDEC) content oup.comresearchgate.net. The extraction process involved sonication under a vacuum at ambient temperature to facilitate the release of the analytes from the latex matrix researchgate.net.

Dichloromethane : This solvent has been utilized in methods for analyzing dithiocarbamates released into artificial sweat from natural rubber latex. The artificial sweat containing the leached compounds is extracted with dichloromethane, which is then evaporated. The resulting residue is redissolved for subsequent analysis nih.govresearchgate.net.

Direct analysis of zinc dithiocarbamate (B8719985) complexes can be challenging due to their instability and potential for metal exchange reactions with stainless steel components of chromatographic systems oup.comresearchgate.net. Derivatization is a common strategy to overcome these issues by converting the analyte into a more stable and easily detectable form.

Cobalt : Treatment with cobalt chloride can be used as a preliminary screening method for the total dithiocarbamate content in a sample extract oup.comresearchgate.net. This method involves measuring the UV absorption of the resulting cobalt-dithiocarbamate complex oup.comresearchgate.net. However, pre-column derivatization with cobalt to form stable cobalt(III) dithiocarbamate complexes for HPLC analysis has limitations. A significant drawback is the formation of multiple mixed-ligand complexes if more than one type of dithiocarbamate is present, which complicates the analysis oup.com.

Copper : Copper(II) sulfate (B86663) is another effective derivatizing agent. In the analysis of ZDEC, for example, the compound is quantified as its copper complex after reacting with copper(II) sulfate nih.govresearchgate.net. Studies comparing derivatization with copper(II) sulfate and cobalt(II) chloride found that the recovery of the dithiocarbamate was higher when using copper, indicating it can be a better complexing agent under certain conditions nih.gov.

Methyl Iodide : Methylating agents like methyl iodide are used in pre-column derivatization methods for other dithiocarbamates, such as Ziram jespublication.com. This process converts the dithiocarbamate into its methyl ester, which can then be analyzed by HPLC. However, it is noted that methylating agents are often hazardous and may be suspected carcinogens jespublication.com.

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most prevalent technique for the separation and quantification of ZDBC and related dithiocarbamate compounds oup.comresearchgate.net.

HPLC is widely employed for the analysis of metal dithiocarbamates oup.comresearchgate.net. A significant challenge in the direct HPLC analysis of zinc dithiocarbamates is their instability, which can lead to metal exchange reactions with the nickel in the stainless steel components of the HPLC system oup.comresearchgate.net. To counteract this, strategies have been developed, such as adding a "protecting" zinc dithiocarbamate complex (like zinc dimethyldithiocarbamate) to the sample extracts to block these unwanted transmetalation reactions oup.comresearchgate.net.

Reversed-phase HPLC is the standard mode of separation for ZDBC and its derivatives. A C18 column is consistently reported as the stationary phase of choice for these analyses oup.comnih.govresearchgate.netoup.com. Gradient elution is often used to achieve optimal separation of the target analytes from other components in the sample extract oup.comoup.com.

Ultraviolet (UV) detection is the most common method coupled with HPLC for the quantification of dithiocarbamate complexes. The detection wavelength is selected based on the absorbance characteristics of the specific analyte or its derivative.

For the direct analysis of zinc dithiocarbamates like ZDBC and ZDEC, a UV detection wavelength of 260 nm is typically used oup.comresearchgate.netoup.com.

When using cobalt chloride as a derivatizing agent in a screening assay, the resulting complex is measured at 320 nm oup.comresearchgate.net.

For copper-dithiocarbamate complexes, a detection wavelength in the visible range, such as 435 nm, is employed nih.govresearchgate.net.

The limit of detection (LOD) for ZDBC using reversed-phase HPLC with UV detection has been reported to be 10 µg/mL oup.comresearchgate.netoup.com.

The table below summarizes typical HPLC conditions used for the analysis of Zinc Dibutyldithiocarbamate and related compounds.

ParameterConditionCompound(s)Reference
Technique Reversed-Phase HPLCZDBC, ZDEC oup.comoup.com
Column C18 (5 µm particle size, 250 x 4.6 mm)ZDBC, ZDEC oup.com
Mobile Phase Acetonitrile-water gradientZDBC, ZDEC oup.com
Flow Rate 1.0 mL/minZDBC, ZDEC oup.com
Detection UV AbsorbanceZDBC, ZDEC oup.comoup.com
Wavelength 260 nmZDBC, ZDEC oup.comoup.com
Wavelength (Copper Complex) 435 nmZDEC nih.govresearchgate.net
Limit of Detection (LOD) 10 µg/mLZDBC oup.comresearchgate.netoup.com

Gas Chromatography (GC)

Gas chromatography is a widely used technique for the separation and analysis of volatile compounds. However, the direct analysis of this compound by GC is challenging due to the thermal instability of dithiocarbamate complexes. A common approach for the determination of dithiocarbamates using GC is based on their decomposition into carbon disulfide (CS₂) in an acidic medium, which is then quantified. This method, however, is a non-specific summation method that does not differentiate between various dithiocarbamate species.

Gas chromatography coupled with mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for the identification and quantification of analytes. For dithiocarbamates, including ZDBC, GC-MS analysis typically involves the indirect measurement of carbon disulfide (CS₂) produced after acid hydrolysis of the sample. This method has been optimized and validated for various matrices, including spices like cardamom and black pepper.

The validation of such a method for total dithiocarbamates as CS₂ has established a limit of detection (LOD) of 0.025 mg/kg and a limit of quantification (LOQ) of 0.05 mg/kg in certain spice matrices nih.gov. Despite its sensitivity, it is important to note that direct GC-MS analysis of intact zinc dithiocarbamate complexes is often precluded due to their thermal lability under typical GC operating conditions oup.com. Attempts at direct analysis have often resulted in poor linearity and sensitivity.

ParameterValue (in Spice Matrix)Source
Limit of Detection (LOD)0.025 mg/kg nih.gov
Limit of Quantification (LOQ)0.05 mg/kg nih.gov

Spectroscopic Methods for Quantification

Spectroscopic methods offer alternative and often complementary approaches to chromatographic techniques for the quantification of ZDBC. These methods are based on the interaction of the compound with electromagnetic radiation.

UV-Vis spectrophotometry is a versatile and cost-effective technique for the quantitative analysis of various substances. Several methods utilizing UV-Vis spectrophotometry have been developed for the determination of zinc dithiocarbamates.

One common screening method involves the treatment of the sample with cobalt chloride, which leads to the formation of a cobalt(III) dithiocarbamate complex that can be measured at a wavelength of 320 nm oup.com. This method is often used as a preliminary assay to identify the presence of dithiocarbamates in a sample.

Another approach involves a displacement reaction. In this method, zinc in the zinc diethyldithiocarbamate complex is quantitatively displaced by copper(II). The resulting copper(II) diethyldithiocarbamate complex is then extracted and its absorbance is measured at 435 nm researchgate.net. This method has been shown to have a detection limit of 0.25 ppm for Zn(II) and a linear calibration range up to 18 ppm researchgate.net. A similar study reported a detection limit of 0.29μg/mL for zinc based on the same principle researchgate.net. For the detection of zinc dialkyldithiocarbamates in latex condoms using HPLC-UV, a wavelength of 260 nm has been utilized oup.com.

Analytical MethodWavelength (nm)Limit of Detection (LOD)Linearity RangeSource
UV-Vis (Cobalt complex)320-- oup.com
UV-Vis (Copper displacement)4350.25 ppm (as Zn(II))up to 18 ppm researchgate.net
UV-Vis (Copper displacement)4350.29 µg/mL (as Zn)0.2-14 µg/mL researchgate.net
HPLC-UV26010 µg/mL (for ZDBC)- oup.comresearchgate.net

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations and can be used for both qualitative and quantitative analysis. It has been employed to study accelerator systems used in the vulcanization of rubber, which often include dithiocarbamate derivatives. The technique is valuable for detecting intermediate compounds and understanding the thermal decomposition of these accelerator systems doi.org.

In the context of rubber analysis, both FT-IR and Raman spectroscopy are effective in distinguishing between different conformational isomers of polyisoprene and analyzing degraded samples incca.org. While specific Raman spectra for pure this compound are not extensively detailed in readily available literature, the technique's ability to probe the vibrational modes of molecules makes it a potentially valuable tool for identifying and quantifying ZDBC, particularly within a polymer matrix. The characteristic vibrations of the dithiocarbamate moiety would provide a spectral fingerprint for its detection.

Challenges and Advances in Analytical Determination

The analytical determination of this compound is fraught with challenges, primarily stemming from the inherent instability of the compound.

This compound exhibits limited stability, particularly in acidic environments, which can lead to its degradation. This instability poses a significant challenge during sample preparation and analysis, as the compound can decompose and lead to inaccurate quantification nih.gov. The solubility of ZDBC is also a factor, as it is insoluble in water and has varying degrees of solubility in organic solvents atamanchemicals.com.

A major issue in chromatographic analysis is the interaction of the analyte with the metallic components of the analytical instruments. For instance, in High-Performance Liquid Chromatography (HPLC), transmetalation reactions can occur where the zinc in the ZDBC complex is exchanged with metals like nickel from the stainless steel components of the HPLC system. This can preclude direct and accurate analysis.

To overcome these stability and interaction challenges, several advancements have been made. One notable development is a method that involves the addition of a different zinc dithiocarbamate complex, such as zinc dimethyldithiocarbamate (B2753861) (ZDMC), to the sample extract. This, combined with the presaturation of the HPLC system with a ZDMC solution, helps to protect the ZDBC from transmetalation reactions, allowing for its successful determination oup.com. The use of cyclodextrins to form inclusion complexes has also been investigated as a means to enhance the solubility and stability of zinc diethyldithiocarbamate nih.gov.

Low Solubility Considerations

A primary challenge in the analytical determination of this compound, and dithiocarbamates (DTCs) in general, is their poor solubility in aqueous solutions and many common organic solvents tandfonline.comnih.gov. This compound is specifically noted as being insoluble in water, while showing solubility in solvents like carbon disulfide, benzene, and chloroform (B151607) nih.gov. This characteristic complicates sample preparation and extraction, particularly from aqueous environmental matrices or in biological systems nih.gov.

The low solubility profile means that analytical methods must be specifically designed to handle this property, often precluding the use of broader, multi-residue techniques that are common in pesticide analysis nih.gov. Research into related compounds, such as zinc diethyldithiocarbamate, has highlighted this solubility issue as a significant hindrance, leading to studies on enhancing aqueous solubility through complexation with cyclodextrins for potential biomedical applications informit.orgnih.govresearchgate.net. This underscores the fundamental challenge that low solubility presents for analyzing zinc-containing dithiocarbamates.

Table 1: Solubility Profile of this compound

Solvent Solubility
Water Insoluble nih.gov
Carbon Disulfide Soluble nih.gov
Benzene Soluble nih.gov

Development of Specific Methods for Dithiocarbamates

Given the analytical complexities, including low solubility and instability, specific methodological branches have been developed for dithiocarbamate quantification. These can be broadly categorized into indirect and direct methods.

The traditional and most common approach is an indirect method based on the degradation of the dithiocarbamate molecule. In this procedure, the sample is subjected to hot acid digestion, which quantitatively converts all dithiocarbamates present into carbon disulfide (CS₂) tandfonline.comnih.govencyclopedia.pubthermofisher.com. The evolved carbon disulfide gas is then measured, typically by headspace or gas chromatography (GC) nih.govencyclopedia.pub. While robust, this method is non-specific; it provides a total dithiocarbamate concentration expressed as CS₂ but cannot distinguish between different parent compounds like this compound, ziram, or thiram (B1682883) nih.govencyclopedia.pubthermofisher.com.

To overcome the lack of specificity, direct chromatographic methods, primarily using High-Performance Liquid Chromatography (HPLC), have been developed tandfonline.comnih.gov. These methods aim to measure the individual dithiocarbamate compounds. Key developments in this area include:

Alkaline Extraction : To prevent the degradation that occurs in acidic conditions, samples are extracted in an alkaline solution, often containing stabilizing agents like ethylenediaminetetraacetic acid (EDTA) and L-cysteine encyclopedia.pubjst.go.jpmhlw.go.jp.

Derivatization : The extracted DTC anions are often converted into more stable derivatives for analysis. A common technique is S-alkylation with reagents like iodomethane (B122720) (methyl iodide) to form methyl-esters, which can be readily analyzed by HPLC with UV detection tandfonline.comjst.go.jpoup.com.

Direct Analysis Challenges : The direct HPLC analysis of metal-containing DTCs like this compound presents unique problems. The zinc complex can be unstable within the analytical system, leading to metal exchange reactions (transmetalation) with the stainless steel components (containing nickel) of the HPLC instrument researchgate.net. This interaction can degrade the analyte and lead to inaccurate quantification researchgate.net.

Solutions for Direct Analysis : To counter transmetalation, researchers have developed specific solutions. One approach involves using non-metallic PEEK (polyether ether ketone) lined chromatographic components to minimize metal contact researchgate.net. An alternative strategy is to add a different, protecting zinc DTC complex (such as zinc dimethyldithiocarbamate) to the sample extract. This agent effectively saturates the metal-leaching sites within the HPLC system, allowing the analyte of interest, this compound, to pass through intact oup.com. Using such techniques, a specific HPLC method for this compound (ZDBC) was developed with a reported limit of detection of 10 µg/mL oup.comresearchgate.net.

Table 2: Comparison of Analytical Approaches for Dithiocarbamates

Method Type Principle Advantages Disadvantages
Indirect (Total DTCs) Hot acid digestion to form Carbon Disulfide (CS₂), followed by GC analysis nih.govencyclopedia.pubthermofisher.com. Well-established, robust, standardized (e.g., EPA Method 630) encyclopedia.pubepa.gov. Non-specific, cannot differentiate between parent DTC compounds nih.govthermofisher.com.

| Direct (Specific DTCs) | Alkaline extraction followed by HPLC analysis, often with derivatization tandfonline.comjst.go.jp. | Allows for quantification of individual DTC compounds tandfonline.com. | More complex, potential for analyte instability (e.g., transmetalation for metal-DTCs) researchgate.net. |


Structure Activity Relationships and Design of Analogues

Influence of Ligand Structure on Compound Properties

Research has shown a distinct divergence in the solid-state structures of zinc dithiocarbamate (B8719985) complexes based on whether the ligands bear alkyl or aryl groups. For instance, diaryldithiocarbamate complexes such as [Zn{S2CN(p-tol)2}2] and [Zn{S2CN(p-anisyl)2}2] tend to be monomeric, featuring a distorted tetrahedral geometry around the zinc(II) ion. In stark contrast, increasing the steric bulk of the aryl substituent, as seen in the naphthyl-derivative [Zn{S2CN(2-nap)2}2]2, can promote the formation of dimeric structures with five-coordinate zinc centers. This dimerization is a common motif in zinc dialkyldithiocarbamate complexes, where bridging dithiocarbamate ligands link two zinc centers. However, the introduction of bulky alkyl substituents, such as cyclohexyl groups, can sterically hinder this association, favoring the formation of monomeric species.

The nature of these substituents also impacts the reactivity of the complexes. For example, diaryldithiocarbamate complexes are believed to undergo amine-exchange reactions more readily than their dialkyl counterparts due to the electron-withdrawing nature of the aryl groups, which makes the backbone carbon of the dithiocarbamate ligand more electrophilic. This difference in reactivity has implications for their use as single-source precursors for the synthesis of zinc sulfide (B99878) (ZnS) nanomaterials, with diaryl derivatives potentially enabling lower decomposition temperatures.

Table 1: Influence of Ligand Substituents on the Structural Properties of Zinc Dithiocarbamate Complexes

Complex Ligand Substituent Type Molecular Structure Zinc Coordination Geometry Reference
[Zn{S2CN(p-tol)2}2] Diaryl (p-tolyl) Monomeric Distorted tetrahedral
[Zn{S2CN(p-anisyl)2}2] Diaryl (p-anisyl) Monomeric Distorted tetrahedral
[Zn{S2CN(2-nap)2}2]2 Diaryl (2-naphthyl) Dimeric Five-coordinate
[Zn(S2CNMe2)2]2 Dialkyl (methyl) Dimeric -
[Zn(S2CNiBu2)2] Dialkyl (isobutyl) - -

Correlation of Molecular Structure with Biological Activities

The biological activities of zinc dithiocarbamate complexes, particularly their cytotoxicity and antimicrobial potency, are intrinsically linked to their molecular structure. Subtle modifications to the dithiocarbamate ligand can lead to significant changes in their biological profiles.

Impact on Cytotoxicity

A growing body of evidence highlights the potential of zinc dithiocarbamate complexes as anticancer agents. The cytotoxicity of these compounds is often attributed to their ability to induce apoptosis in cancer cells. The nature of the organic groups on the dithiocarbamate ligand plays a crucial role in modulating this activity.

For instance, a dinuclear zinc(II) complex with morpholinyl dithiocarbamate, [Zn(μ-MphDTC)2(MphDTC)2], demonstrated significant activity against breast cancer cell lines (MCF7), with an IC50 value of 3.17 μM. In another study, a Zn(II) arginine dithiocarbamate complex exhibited potent cytotoxicity against the T47D breast cancer cell line with an IC50 of 3.16 μg/mL, a value significantly lower than that of the established anticancer drug cisplatin (B142131) (IC50 = 28.18 μg/mL). This complex was also found to be relatively non-toxic to normal fibroblast cells, suggesting a degree of selectivity.

The lipophilicity of the complex, which is influenced by the alkyl or aryl substituents, is a key determinant of its ability to cross cell membranes and exert its cytotoxic effects. The stability of the complex in physiological media is also crucial for its anticancer potential.

Table 2: Cytotoxicity of Various Zinc Dithiocarbamate Complexes against Cancer Cell Lines

Complex Cancer Cell Line IC50 Value Reference
[Zn(μ-MphDTC)2(MphDTC)2] MCF7 (Breast) 3.17 μM
[Zn(μ-MphDTC)2(MphDTC)2] TK10 (Renal) 8.70 μM
[Zn(μ-MphDTC)2(MphDTC)2] UACC62 (Melanoma) 16.54 μM
Zn(II) arginine dithiocarbamate T47D (Breast) 3.16 μg/mL
Cisplatin (Reference) T47D (Breast) 28.18 μg/mL

Effects on Antimicrobial Potency

Zinc dithiocarbamate complexes have also demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi. The antimicrobial activity is highly dependent on the structure of the dithiocarbamate ligand.

Studies have shown that the biological activity of dithiocarbamates can be enhanced upon complexation with metal ions like zinc. For example, heteroleptic zinc(II) complexes containing N-methyl-N-phenyldithiocarbamate and benzoylacetone (B1666692) showed notable activity against E. coli, S. aureus, S. pneumoniae, A. niger, and A. candida. The zinc complex, in particular, was found to be more effective compared to other metal complexes in this study.

The length of the alkyl chain in the dithiocarbamate ligand can also influence antimicrobial potency. For instance, bis(hexyldithiocarbamate) zinc(II) and bis(octyldithiocarbamate) nickel(II) (a related metal complex) have shown favorable antibacterial activity. This suggests that increasing the lipophilicity of the complex through longer alkyl chains can enhance its ability to disrupt microbial membranes. Some studies have reported Minimum Inhibitory Concentration (MIC) values for zinc dithiocarbamate complexes against various bacterial strains, with values ranging from 1 to >256 mg/mL depending on the specific complex and bacterial strain.

Table 3: Antimicrobial Activity of Selected Zinc Dithiocarbamate Complexes

Complex/Ligand Microorganism Activity/Measurement Reference
Zn(II) heteroleptic complex E. coli 83.7% activity of streptomycin
Zn(II) heteroleptic complex A. niger 72% activity of fluconazole
Zn(II) heteroleptic complex A. candida 80.5% activity of fluconazole
Bis(hexyldithiocarbamate) Zinc(II) Various bacteria Favorable antibacterial activity
Various Zn(II) dithiocarbamate complexes S. aureus, E. coli MIC ranged from 1 to >256 mg/mL

Design and Synthesis of Novel Zinc Dithiocarbamate Complexes

The insights gained from structure-activity relationship studies are instrumental in the rational design and synthesis of novel zinc dithiocarbamate complexes with enhanced properties.

Exploration of Different Dithiocarbamate Derivatives

A primary strategy in the design of new complexes involves the synthesis and incorporation of novel dithiocarbamate ligands. By systematically varying the substituents on the nitrogen atom, researchers can fine-tune the steric and electronic properties of the resulting zinc complexes to optimize their biological activity or material characteristics.

The synthesis of dithiocarbamate ligands is typically straightforward, involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. This facile synthesis allows for the creation of a diverse library of ligands. For example, dithiocarbamates have been synthesized from various amines, including morpholine, 1-alkylpiperazine, and diphenylamine, leading to zinc complexes with distinct properties. The synthesis of heteroleptic complexes, which contain more than one type of ligand, is another avenue for creating novel compounds with unique activities.

Development of Inclusion Complexes (e.g., with Cyclodextrins) to Enhance Solubility and Stability

A significant challenge in the development of zinc dithiocarbamate complexes for biological applications is their often poor water solubility. To overcome this limitation, a promising approach is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly soluble guest molecules, thereby enhancing their aqueous solubility and stability.

Studies have successfully demonstrated the formation of inclusion complexes between zinc diethyldithiocarbamate (B1195824) (a close analogue of zinc dibutyldithiocarbamate) and cyclodextrins such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD). The formation of these inclusion complexes significantly increased the aqueous solubility of the zinc dithiocarbamate.

Crucially, this enhancement in solubility translated to a marked improvement in biological activity. The cytotoxicity of zinc diethyldithiocarbamate against lung cancer cell lines was enhanced approximately 10-fold upon complexation with cyclodextrins. This is likely due to the increased bioavailability of the active compound.

Table 4: Effect of Cyclodextrin Complexation on the Properties of Zinc Diethyldithiocarbamate

Property Free Zinc Diethyldithiocarbamate Zinc Diethyldithiocarbamate-Cyclodextrin Complex Reference
Aqueous Solubility Poor Significantly increased (up to ~4 mg/mL)

Catalytic Properties in Polymer Science

This compound (ZDBC) is a versatile organometallic compound that demonstrates significant catalytic activity in various polymerization processes. atamanchemicals.comatamanchemicals.com Its primary application lies within the rubber industry, where it functions as a highly effective accelerator for the vulcanization of both natural and synthetic rubbers. atamanchemicals.comchembroad.com Beyond this traditional role, ZDBC and its analogues are gaining attention as catalysts in other polymerization reactions, such as the synthesis of polyurethanes, offering potential alternatives to more toxic catalyst systems. rsc.orgresearchgate.net The catalytic efficacy of ZDBC is rooted in its chemical structure, specifically the dithiocarbamate ligands and the central zinc ion, which facilitate the complex chemical transformations required for polymer cross-linking and chain growth. chembroad.com

Role as Vulcanization Accelerators

This compound is widely classified as an ultra-fast accelerator for the sulfur vulcanization of rubber. welltchemicals.comlusida.com Vulcanization is a critical chemical process that converts the plastic, individual polymer chains of raw rubber into a durable, elastic, three-dimensional network through the formation of cross-links. lusida.com ZDBC significantly increases the speed and efficiency of this process, allowing for vulcanization to occur at lower temperatures and in shorter times than with sulfur alone. chembroad.comlusida.com

The mechanism of acceleration by dithiocarbamates like ZDBC generally involves the formation of a zinc accelerator complex. yg-1.com This complex is believed to activate the sulfur, facilitating its transfer and reaction with the rubber molecules to form sulfur cross-links. yg-1.com For their activity, dithiocarbamate accelerators require activators, typically a combination of zinc oxide and a fatty acid like stearic acid. lusida.comyg-1.com

As an accelerator, ZDBC helps to enhance the physical properties of the final rubber product, including tensile strength, elasticity, and resistance to wear and heat. welltchemicals.com It is used as either a primary or secondary accelerator in various rubber compounds, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile-butadiene rubber (NBR), and EPDM. atamanchemicals.comlusida.com

The activity of ZDBC can be compared with other zinc dialkyldithiocarbamates, which differ in the alkyl groups attached to the nitrogen atom. These structural differences influence properties like scorch safety (premature vulcanization) and cure rate. Generally, as the length of the alkyl chain increases, scorch safety improves. lusida.com

Table 1: Comparative Cure Characteristics of Zinc Dithiocarbamate Accelerators in Dry Rubber

Accelerator Chemical Name Scorch Safety Cure Rate
ZDMC Zinc dimethyldithiocarbamate (B2753861) Shortest Fast
ZDEC Zinc diethyldithiocarbamate Longer than ZDMC Fast

This table is based on the general activity trends reported in the literature. lusida.com

While highly active, compounds accelerated with dithiocarbamates can exhibit a narrow vulcanization plateau, meaning the properties of the rubber can degrade rapidly if the curing process is extended for too long (overcure). lusida.com Despite its high reactivity, ZDBC provides good scorch safety, which is a crucial processing parameter. welltchemicals.com It also has the advantage of being non-staining and non-discoloring, making it suitable for producing transparent or light-colored rubber goods. lusida.com

Catalysis in Other Polymerization Reactions (e.g., Polyurethane Synthesis)

Beyond rubber vulcanization, the catalytic potential of zinc dithiocarbamates is being explored for other types of polymerizations. rsc.orgresearchgate.net A notable area of research is their application in the synthesis of polyurethanes. rsc.org Polyurethanes are typically formed by the reaction of a polyisocyanate with a polyol, a reaction that often requires a catalyst to proceed at a practical rate. reaxis.com For decades, organotin compounds, such as dibutyltin (B87310) dilaurate (DBTL), have been the catalysts of choice for this process. rsc.orgreaxis.com However, due to concerns over the toxicity of organotin catalysts, there is a significant drive to find effective, less toxic alternatives. rsc.orgreaxis.comtri-iso.com

Recent studies have demonstrated that zinc dithiocarbamates, particularly zinc diethyldithiocarbamate (ZDEC), a close analogue of ZDBC, can act as potent catalysts for polyurethane synthesis. rsc.orgresearchgate.net Research indicates that ZDEC shows exceptional catalytic performance, capable of producing high molecular weight polyurethanes. rsc.org This catalytic activity is notable because zinc-based catalysts have traditionally been considered to have long reaction times in polyurethane formulations. tri-iso.com

The key advantages of using zinc dithiocarbamates in this context include:

Reduced Cytotoxicity: Studies have shown that residual zinc dithiocarbamate catalysts in unpurified polyurethane polymers exert considerably lower cytotoxicity compared to those synthesized using tin-based catalysts like DBTL. rsc.orgresearchgate.net

High Catalytic Performance: Compared to other organozinc compounds, ZDEC demonstrated superior performance in forming high molecular weight polyurethanes. rsc.org

Versatility: The catalytic reaction has been shown to be tolerant to different organic solvents. rsc.org

This emerging application suggests that zinc dithiocarbamates like ZDBC could serve as viable, safer alternatives to organotin catalysts in the synthesis of polymers for various applications, including biomedical ones. rsc.orggoogle.com

Table 2: Performance Overview of Catalysts in Polyurethane Synthesis

Catalyst Type Example(s) General Performance Characteristics Key Advantage(s) Key Disadvantage(s)
Organotin Dibutyltin dilaurate (DBTL) Traditionally high catalytic activity. reaxis.com High efficiency. reaxis.com Toxicity concerns. rsc.orgreaxis.com
Zinc Dithiocarbamate Zinc diethyldithiocarbamate (ZDEC) Exceptional catalytic performance, forms high molecular weight polymers. rsc.org Significantly lower cytotoxicity than organotins. rsc.orgresearchgate.net Less established in industrial polyurethane synthesis.
Other Zinc Compounds Zinc Acetate, Zinc Neodecanoate Generally considered to have long reaction times. rsc.orgtri-iso.com Lower toxicity profile. tri-iso.com Often lower catalytic activity compared to organotins. rsc.org

Biomonitoring and Exposure Assessment

Biomarkers of Exposure to Dithiocarbamates

The assessment of human exposure to dithiocarbamates relies on the identification and measurement of specific biomarkers. Ethylene (B1197577) thiourea (B124793) (ETU), a metabolite of ethylenebisdithiocarbamate (EBDC) fungicides, is a well-established urinary biomarker for this class of compounds. Since dithiocarbamates like mancozeb (B1675947), maneb (B1676018), and metiram (B1676502) are metabolized to ETU, its presence in urine indicates exposure to these parent compounds.

Carbon disulfide (CS2) is another metabolite common to almost all dithiocarbamates. An increase in the urinary concentration of its main metabolite, 2-thiothiazolidine-4-carboxylic acid (TTCA), has been observed under various exposure conditions to different dithiocarbamates.

Analytical Methods for Biomonitoring

Accurate and sensitive analytical methods are essential for the reliable quantification of exposure biomarkers. Various techniques have been developed and are employed for the biomonitoring of dithiocarbamates.

The primary method for biomonitoring dithiocarbamate (B8719985) exposure is the measurement of ethylene thiourea (ETU) in urine. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying ETU in urine samples. This technique allows for the detection of very low levels of ETU, making it suitable for assessing both occupational and environmental exposure. The method typically involves the extraction of ETU from the urine matrix, followed by chromatographic separation and mass spectrometric detection. To ensure accuracy, a labeled internal standard, such as deuterated ETU ([2H4]-labeled ETU), is often used for quantification.

Analytical Method Performance for ETU in Urine
Parameter Value
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.4 ng/mL - 0.5 ng/mL
Linearity Range0.1 - 54 ng/mL
Within-run Precision3 - 5%
Between-run Precision9%

This table presents typical performance characteristics of LC-MS/MS methods for the analysis of Ethylene Thiourea (ETU) in urine.

For metal-containing dithiocarbamates like zinc dibutyldithiocarbamate, multi-element techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be utilized to measure the metal ion as a surrogate for exposure. ICP-MS is a powerful analytical tool capable of detecting metals and several non-metals at trace and ultra-trace concentrations in various biological samples, including blood, urine, and tissues.

In the context of this compound exposure, ICP-MS can accurately quantify zinc levels in biological matrices. While elevated zinc levels are not exclusively indicative of exposure to this specific compound, in a controlled occupational setting or in conjunction with other exposure data, they can provide valuable information for exposure assessment. Sample preparation for ICP-MS analysis typically involves acid digestion to break down the organic matrix and solubilize the metal.

ICP-MS Parameters for Zinc Analysis in Biological Samples
Sample Type Detection Limit
Blood1 µ g/100 g
Urine0.1 µ g/sample
Brain Tissue10.7 ng/g
Milk0.06 µ g/sample

This table outlines the detection limits of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for zinc in various biological samples.

Human Exposure Studies and Health Implications

Human exposure to this compound can occur in both occupational and consumer settings. Studies have primarily focused on its potential to cause allergic contact dermatitis and the risks associated with occupational handling.

This compound is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis. This condition is a delayed-type hypersensitivity reaction that occurs after skin contact with the allergen in a sensitized individual. It is commonly associated with the use of rubber products, where this compound is used as a vulcanization accelerator.

Case studies have documented instances of allergic contact dermatitis in individuals exposed to rubber gloves containing this compound. Patch testing is the standard diagnostic tool to identify the causative allergen. In such tests, a small amount of the suspected substance is applied to the skin under occlusion, and the reaction is observed over a period of days. Positive reactions to this compound in patch tests confirm sensitization.

Documented Cross-Reactivity in Dithiocarbamate-Induced Allergic Contact Dermatitis
Primary Allergen Cross-Reacting Compounds
Zinc diethyldithiocarbamate (B1195824) (ZDEC)Tetraethylthiuram disulfide (TETD)
Dithiocarbamate mixThiuram mix

This table illustrates examples of cross-reactivity observed in individuals sensitized to dithiocarbamates.

Workers involved in the manufacturing and processing of rubber and other materials containing this compound are at risk of occupational exposure. The primary routes of exposure in these settings are dermal contact and inhalation of dusts. Prolonged or repeated skin contact can lead to the development of allergic contact dermatitis.

To mitigate occupational risks, it is crucial to implement appropriate safety measures. These include the use of personal protective equipment (PPE) such as gloves and respiratory protection, as well as ensuring adequate ventilation in the workplace. Regular biomonitoring of workers can also play a vital role in assessing the effectiveness of control measures and preventing overexposure.

Environmental Biomonitoring

Environmental biomonitoring of this compound (ZDBC) is crucial for understanding its fate, transport, and potential impact on ecosystems. While specific, comprehensive studies detailing the concentration of ZDBC in various environmental compartments are not extensively available, related research on dithiocarbamates and zinc provides insights into its likely environmental behavior and methods for its detection.

This compound is utilized in industrial applications, including as an accelerator in the vulcanization of rubber and in certain agricultural formulations. atamanchemicals.comchemotechnique.seatamanchemicals.com Its release into the environment can occur through industrial discharge and the use and disposal of products containing ZDBC. atamanchemicals.com Once in the environment, its low water solubility suggests it is not likely to be highly mobile. fishersci.com Biodegradation may be a significant environmental fate process, particularly under anaerobic conditions. nih.govnih.gov

The environmental impact of ZDBC is a key consideration, and its handling and disposal are subject to environmental regulations. atamanchemicals.com It is classified as very toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments. fishersci.com

Analytical methods have been developed for the detection of dithiocarbamates. For instance, a high-performance liquid chromatography (HPLC) assay has been used to measure zinc dialkyldithiocarbamate levels in commercial products. researchgate.net Such methods could be adapted for environmental biomonitoring to screen for the presence of ZDBC in various environmental samples. The detection limits for zinc diethyldithiocarbamate (ZDEC) and ZDBC in a study on latex condoms were 5 and 10 µg/mL, respectively. researchgate.net Another study described a spectrophotometric method using zinc-diethyldithiocarbamate for the simultaneous determination of lead and cadmium in environmental samples, demonstrating the utility of dithiocarbamate compounds in environmental analysis. uobaghdad.edu.iqdoaj.org

While direct biomonitoring data for ZDBC is limited, the bioaccumulation of zinc in aquatic organisms is well-documented. unf.eduresearchgate.netnih.govresearchgate.net Fish and other aquatic life can accumulate zinc from their environment, with concentrations varying by species, tissue, and environmental conditions. nih.govresearchgate.net Diet is a significant source of zinc uptake for aquatic organisms. unf.edu The liver and kidneys are often the primary sites for zinc bioaccumulation in fish. nih.gov It is important to note that this research focuses on zinc itself and does not specify the bioaccumulation of the intact this compound molecule.

Regulatory Science and Risk Assessment

Regulatory Guidelines and Safety Protocols

The handling, storage, and use of Zinc dibutyldithiocarbamate are governed by specific regulatory guidelines and safety protocols to minimize potential risks. Regulatory standards and permissible limits can differ across various industries and geographical regions, requiring strict adherence to local rules. In the United States, this chemical is listed on the Toxic Substances Control Act (TSCA) Inventory. echemi.com In Europe, it is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS). echemi.com

Safe handling procedures are critical and necessitate working in a well-ventilated area. echemi.comgelest.com To prevent fire from electrostatic discharge, non-sparking tools should be used. echemi.com Users are advised to avoid the formation of dust and aerosols and to prevent contact with skin and eyes. echemi.comvanderbilt.edu

Personal Protective Equipment (PPE) is mandatory when handling this compound. gelest.com This includes:

Eye/Face Protection: Tightly fitting safety goggles with side shields or a face shield is recommended. echemi.comvanderbilt.edu Contact lenses should not be worn. gelest.comgelest.com

Skin Protection: Chemical-impermeable gloves, such as neoprene or nitrile rubber, must be worn. echemi.comgelest.com Protective clothing that is fire or flame-resistant may also be required. echemi.com Contaminated clothing should be removed and washed before reuse. echemi.comamericasinternational.com

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator approved by standards such as NIOSH (US) or CEN (EU) should be used. echemi.comvanderbilt.edu

Proper hygiene practices, such as washing hands before eating, drinking, or smoking, are essential after handling the chemical. gelest.com Emergency eye wash fountains and safety showers should be readily available in any area where exposure might occur. gelest.comgelest.com

Safety Protocol Guideline Relevant Standard (Example)
Eye ProtectionWear tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) echemi.comvanderbilt.edu
Hand ProtectionUse chemical-impermeable gloves (e.g., neoprene, nitrile rubber).EU Directive 89/686/EEC and standard EN 374 echemi.com
Respiratory ProtectionUse a full-face respirator if exposure limits are exceeded.NIOSH (US) or CEN (EU) vanderbilt.edu
Safe HandlingUse in a well-ventilated place, avoid dust formation.General Occupational Health and Safety Regulations echemi.com

Environmental Regulations and Disposal Considerations

This compound is classified as an environmental hazard, being very toxic to aquatic life with long-lasting effects. gelest.comvanderbilt.edu Therefore, its release into the environment must be strictly avoided. echemi.comgelest.com Spills and waste containing this chemical should not be allowed to enter drains, sewers, or public waters. echemi.comgelest.com In the event of a spill, authorities must be notified if the product enters such waterways. gelest.com

Disposal of this compound and its containers must comply with all applicable local, regional, and national environmental protection and waste disposal legislation. americasinternational.com The material can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. echemi.com It is crucial not to contaminate water, foodstuffs, or feed during storage or disposal. echemi.com

Contaminated packaging should be triple-rinsed or its equivalent and then offered for recycling or reconditioning. echemi.com Alternatively, packaging can be punctured to render it unusable for other purposes. echemi.com

Under transportation regulations, this compound is classified as a hazardous material. For example, in the US, it is designated with UN Number 3077, identifying it as an "Environmentally hazardous substance, solid, n.o.s.". gelest.com

Toxicity Data Species Measurement Exposure Time
Aquatic ToxicityDaphnia magna (Water Flea)EC50: 0.74 mg/l gelest.comamericasinternational.com48 hours gelest.comamericasinternational.com
Aquatic ToxicityLepomis macrochirus (Bluegill Sunfish)LC50: 880 mg/l americasinternational.com96 hours americasinternational.com
Aquatic ToxicityOncorhynchus mykiss (Rainbow Trout)LC50: 520 mg/l gelest.com96 hours gelest.com

Hazard Identification and Risk Characterization

This compound is identified as a hazardous substance with several potential health effects. americasinternational.comindustrialchemicals.gov.au It is classified as a skin irritant, a serious eye irritant, and a skin sensitizer (B1316253). echemi.comamericasinternational.com It may also cause respiratory irritation. echemi.comgelest.comamericasinternational.com

The critical health effects associated with this chemical group include systemic long-term effects like reproductive and developmental toxicity, acute systemic effects from oral and inhalation exposure, and local effects such as skin and eye irritation and skin sensitization. industrialchemicals.gov.au

Hazard Classifications (GHS):

Skin Irritation: Category 2. Causes skin irritation. echemi.comamericasinternational.com Prolonged or repeated contact may lead to skin sensitization.

Eye Irritation: Category 2. Causes serious eye irritation. echemi.comamericasinternational.com

Skin Sensitization: Category 1. May cause an allergic skin reaction. echemi.comamericasinternational.com Human patch tests have elicited allergic responses in individuals with existing rubber glove contact dermatitis. haz-map.com

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation. echemi.comamericasinternational.com

Hazardous to the Aquatic Environment: Acute Category 1 and Chronic Category 1. echemi.com

Ingestion is also a route of exposure, with the substance considered harmful if swallowed. In case of inhalation of decomposition products from a fire, symptoms could be delayed, and the exposed individual may require medical surveillance for 48 hours. americasinternational.com

Hazard GHS Category Description
Skin Irritation2Causes skin irritation echemi.comamericasinternational.com
Eye Irritation2Causes serious eye irritation echemi.comamericasinternational.com
Skin Sensitization1May cause an allergic skin reaction echemi.comamericasinternational.com
Respiratory Irritation3May cause respiratory irritation echemi.comamericasinternational.com
Acute Aquatic Toxicity1Very toxic to aquatic life echemi.comgelest.com
Chronic Aquatic Toxicity1Very toxic to aquatic life with long lasting effects echemi.comvanderbilt.edu

Alternatives and Sustainable Practices in Industrial Applications

Growing concerns over the health implications of certain rubber accelerators, including this compound, have spurred research into safer alternatives. robinsonbrothers.uk Secondary accelerators are known contact sensitizers (Type IV allergy) and can pose significant health problems, particularly in applications like nitrile latex gloves. robinsonbrothers.uk Furthermore, traditional accelerators like this compound can form carcinogenic N-nitrosamines. robinsonbrothers.uk

To address these issues, the industry is investigating cure systems based on safer chemical accelerators. robinsonbrothers.uk Research has focused on substituting this compound with alternatives that are "nitrosamine safer." robinsonbrothers.uk

Promising alternatives include:

Zinc diisononyldithiocarbamate (ZDNC): Studies have shown that ZDNC, when used in combination with other compounds, can result in a superior cure profile compared to this compound from a rheological standpoint. robinsonbrothers.uk

Di-isopropyl xanthogen polysulfide (Robac AS100): This compound is another safer accelerator investigated for use in nitrile rubber latex. robinsonbrothers.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zinc dibutyldithiocarbamate
Reactant of Route 2
Reactant of Route 2
Zinc dibutyldithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.